molecular formula C12H14N2O3S B4298508 1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No. B4298508
M. Wt: 266.32 g/mol
InChI Key: WKNCYRYHFFTYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the thienopyrrolidinone family and has been shown to have promising biological activity.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide have been studied extensively. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate various signaling pathways and enzymes involved in disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to modulate various signaling pathways and enzymes. However, its limitations include its moderate yield in synthesis and its unclear mechanism of action.

Future Directions

1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has promising potential as a therapeutic agent. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential as a therapeutic agent for various diseases. Additionally, research could focus on developing derivatives of 1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide with improved activity and selectivity.

Scientific Research Applications

1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5,5-dioxo-1-(pyridin-3-ylmethyl)-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-12-4-10-7-18(16,17)8-11(10)14(12)6-9-2-1-3-13-5-9/h1-3,5,10-11H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNCYRYHFFTYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2N(C1=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 2
1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 3
1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 5
1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
1-(pyridin-3-ylmethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

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